[(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride
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Overview
Description
[(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclopentyl ring, an ethoxycarbonyl group, and a phenylethyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the introduction of the ethoxycarbonyl group. One common method involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base to form the ethoxycarbonylcyclopentyl intermediate. This intermediate is then reacted with (1S)-1-phenylethylamine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require the presence of a metal catalyst. Substitution reactions may be facilitated by the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nucleophile involved.
Scientific Research Applications
[(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
[(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
[(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1R)-1-phenylethyl]azanium;chloride: This compound has a similar structure but differs in the stereochemistry of the phenylethyl group.
[(1R,2R)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride: This compound has a different stereochemistry in the cyclopentyl ring.
[(1S,2S)-2-methoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group.
Properties
IUPAC Name |
[(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H/t12-,14-,15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPRDUSUUBNWRP-XJPBFQKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1[NH2+]C(C)C2=CC=CC=C2.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@@H]1[NH2+][C@@H](C)C2=CC=CC=C2.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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